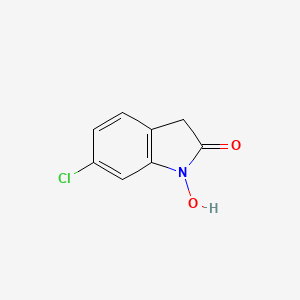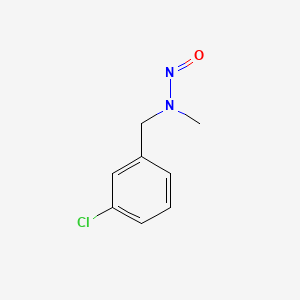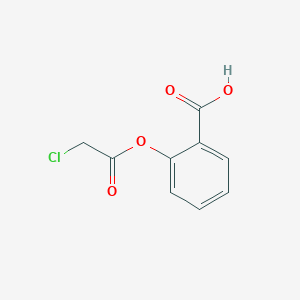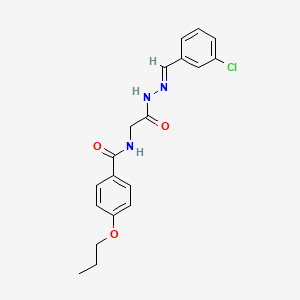![molecular formula C16H14N2OS2 B12009059 Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- CAS No. 76383-08-9](/img/structure/B12009059.png)
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- is a complex organic compound known for its unique chemical structure and properties. This compound features a phenol group substituted with an imino-methyl linkage to a benzothiazole ring, which is further substituted with an ethylthio group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an aldehyde to form an imine intermediate. This intermediate is then reacted with an ethylthio-substituted phenol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also focus on optimizing the reaction efficiency and minimizing by-products to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenol ring, enhancing the compound’s versatility.
Scientific Research Applications
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is employed in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethylthio and benzothiazole moieties contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(ethylthio)methyl]-: This compound shares the ethylthio substitution but lacks the benzothiazole ring, resulting in different chemical and biological properties.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole have similar core structures but differ in their substituents, affecting their reactivity and applications.
Uniqueness
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- stands out due to its combined phenol, imine, and benzothiazole functionalities. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.
Properties
CAS No. |
76383-08-9 |
|---|---|
Molecular Formula |
C16H14N2OS2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[(2-ethylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-16-18-13-8-7-12(9-15(13)21-16)17-10-11-5-3-4-6-14(11)19/h3-10,19H,2H2,1H3 |
InChI Key |
PQGONUADXMGPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)


![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)


![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
